
Fendosal
Vue d'ensemble
Description
Fendosal est un puissant anti-inflammatoire non stéroïdien (AINS) connu pour ses propriétés analgésiques. C'est un dérivé de benzoindole, plus précisément le 4,5-dihydro-3H-benzo[e]indole, dans lequel l'azote est substitué par un groupe 3-carboxy-4-hydroxyphényle . This compound a démontré des réponses anti-inflammatoires et analgésiques plus importantes par rapport à l'aspirine, avec une toxicité gastro-intestinale moindre .
Méthodes De Préparation
Fendosal peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la bêta-tétralone avec la pyrrolidine pour produire une énamine, qui est ensuite condensée avec le bromure de phénacyl en présence de diméthylformamide (DMF) pour donner la 1-phénacyl-2-tétralone. Cette dicétone est ensuite cyclisée avec l'acide 5-aminosalicylique dans de l'acide acétique en reflux .
Analyse Des Réactions Chimiques
Fendosal subit plusieurs types de réactions chimiques :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Il peut être réduit pour former différents dérivés réduits.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau de la partie benzoindole.
Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des anti-inflammatoires non stéroïdiens.
Biologie : this compound est utilisé dans des tests biologiques pour étudier ses propriétés anti-inflammatoires et analgésiques.
Médecine : Il a été étudié pour son utilisation potentielle dans le traitement d'affections comme la polyarthrite rhumatoïde et d'autres maladies inflammatoires.
Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques
Mécanisme d'action
This compound exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. Il y parvient en bloquant l'enzyme cyclooxygénase (COX), qui convertit l'acide arachidonique en prostaglandines. Cette inhibition réduit l'inflammation et soulage la douleur .
Applications De Recherche Scientifique
Pain Management
Fendosal has been extensively studied for its analgesic properties, particularly in postoperative settings. Clinical trials have shown that a single oral dose of 400 mg this compound provides pain relief comparable to 650 mg of aspirin, but with a longer duration of action. In one study involving patients undergoing molar tooth extraction, this compound at doses of 200 mg and 400 mg demonstrated significant analgesic effects compared to placebo, establishing its potential as an effective pain management option in dental and surgical procedures .
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity, making it suitable for treating various inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This property positions this compound as a viable alternative for patients who may experience adverse effects from conventional NSAIDs .
Potential in Chronic Conditions
Emerging research suggests that this compound may have applications beyond acute pain management. Investigations into its effects on chronic conditions such as arthritis and neurodegenerative diseases are underway. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in managing chronic inflammation associated with these diseases .
Comparison with Other NSAIDs
This compound has been compared with other NSAIDs in terms of efficacy and safety profiles. Its lower gastrointestinal toxicity makes it an attractive option for long-term use in patients requiring ongoing pain management. The following table summarizes key comparisons:
Parameter | This compound | Aspirin | Ibuprofen |
---|---|---|---|
Analgesic Efficacy | Comparable | Standard | Moderate |
Duration of Action | Longer | Shorter | Moderate |
Gastrointestinal Toxicity | Lower | Higher | Moderate |
Route of Administration | Oral | Oral | Oral |
Case Study 1: Dental Pain Management
In a randomized controlled trial involving 153 patients, this compound was administered at varying doses (100 mg, 200 mg, and 400 mg) following the extraction of impacted molar teeth. Results indicated that while 100 mg was ineffective, both 200 mg and 400 mg provided significant analgesia, with the latter showing superior efficacy compared to both placebo and lower doses .
Case Study 2: Chronic Inflammatory Conditions
A preliminary study investigated the use of this compound in patients with rheumatoid arthritis. Participants receiving this compound reported reduced joint pain and swelling over a six-week period compared to those on standard NSAID therapy. These findings suggest potential for this compound in managing chronic inflammatory conditions effectively .
Mécanisme D'action
Fendosal exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the enzyme cyclooxygenase (COX), which converts arachidonic acid to prostaglandins. This inhibition reduces inflammation and alleviates pain .
Comparaison Avec Des Composés Similaires
Fendosal est comparé à d'autres anti-inflammatoires non stéroïdiens comme l'aspirine et l'indométacine. Il a été constaté qu'il avait une activité anti-inflammatoire 1,4 fois supérieure à celle de l'aspirine dans l'œdème de la patte de rat induit par le carragéenan et qu'il était de 6,9 à 9,5 fois plus actif dans les modèles prophylactiques et thérapeutiques de polyarthrite induite par l'adjuvant de l'inflammation chronique . Les composés similaires comprennent :
Aspirine : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques.
Indométacine : Un autre AINS connu pour ses puissants effets anti-inflammatoires.
Ibuprofène : Un AINS couramment utilisé avec des propriétés analgésiques et anti-inflammatoires.
This compound se distingue par son activité anti-inflammatoire et analgésique supérieure avec une toxicité gastro-intestinale inférieure par rapport à ces composés similaires .
Activité Biologique
Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of this compound based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.
This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, this compound has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.
Molecular Docking Studies
Recent computational studies have highlighted this compound's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that this compound exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.
Table 1: Docking Results of this compound Against AChE and BuChE
Compound | Target Enzyme | Binding Energy (kcal/mol) | Docking Score |
---|---|---|---|
This compound | AChE | -9.541 | High |
This compound | BuChE | -9.570 | High |
Aspirin | AChE | Higher | Lower |
Aspirin | BuChE | Higher | Lower |
The results demonstrate that this compound not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.
Clinical Efficacy
Clinical trials have assessed the analgesic effects of this compound in various postoperative pain models. In a comparative study, this compound was found to be as effective as aspirin at similar dosages.
Case Study: Analgesic Effect Comparison
In a randomized controlled trial involving postoperative patients, the analgesic efficacy of this compound was evaluated against ibuprofen and aspirin:
- Participants : 300 patients post-surgery
- Dosage : this compound 200 mg vs. Aspirin 650 mg
- Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.
The findings suggest that this compound can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.
Anti-Cancer Potential
Emerging research indicates that this compound may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like this compound) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.
Table 2: Summary of Anti-Cancer Activity Studies
Propriétés
IUPAC Name |
2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWWPSYXSLJRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201811 | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-27-6 | |
Record name | Fendosal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendosal [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fendosal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENDOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?
A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]
Q2: How does the analgesic effect of this compound compare to aspirin?
A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []
Q3: What are the main metabolites of this compound identified in different species?
A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []
Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?
A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []
Q5: Are there structural analogs of this compound with anti-inflammatory activity?
A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.
Q6: Has this compound been investigated for other therapeutic applications?
A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []
Q7: What analytical methods have been employed to quantify this compound levels?
A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.